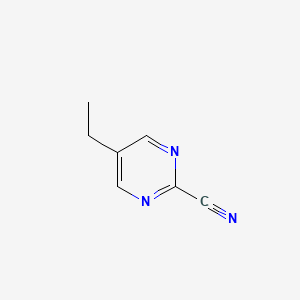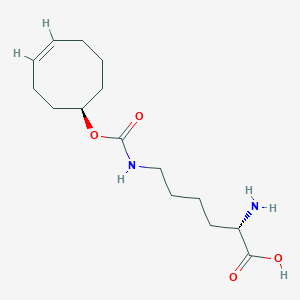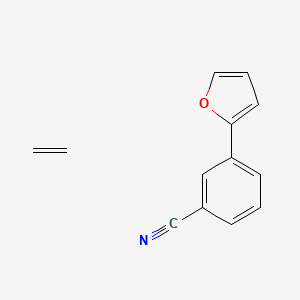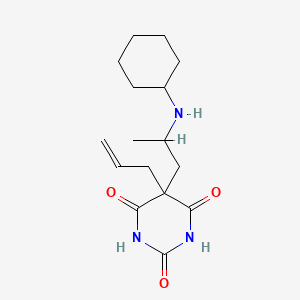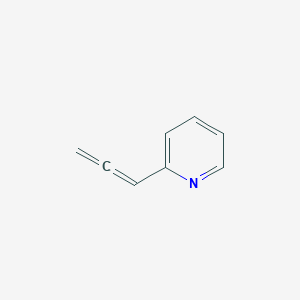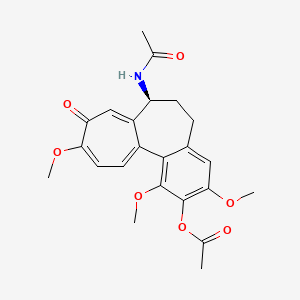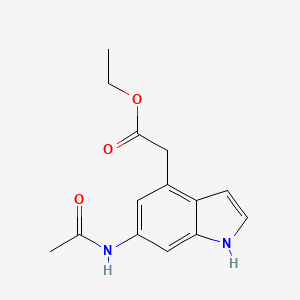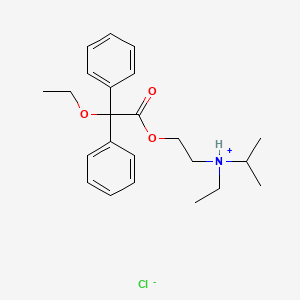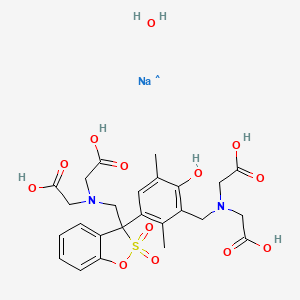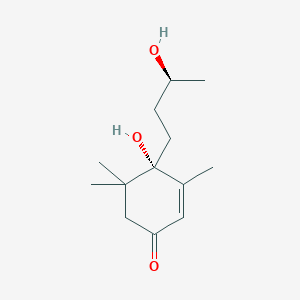
Methyl-6-deoxy-6-iodo-2,3,4-tri-O-benzyl-alpha-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-6-deoxy-6-iodo-2,3,4-tri-O-benzyl-alpha-D-glucopyranoside is a synthetic organic compound with the molecular formula C28H31IO5 and a molecular weight of 574.46 g/mol . This compound is a derivative of glucopyranoside, where the hydroxyl group at the sixth position is replaced by an iodine atom, and the hydroxyl groups at the second, third, and fourth positions are protected by benzyl groups. It is used in various chemical and biological research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-6-deoxy-6-iodo-2,3,4-tri-O-benzyl-alpha-D-glucopyranoside typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the second, third, and fourth positions of glucopyranoside are protected using benzyl groups. This is achieved through benzylation reactions using benzyl chloride and a base such as sodium hydride.
Iodination: The hydroxyl group at the sixth position is replaced by an iodine atom through an iodination reaction. This can be done using reagents like iodine and triphenylphosphine in the presence of imidazole.
Methylation: The anomeric hydroxyl group is methylated to form the final product. This is typically achieved using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general principles of organic synthesis, such as protection-deprotection strategies and selective functional group transformations, are applied.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl-6-deoxy-6-iodo-2,3,4-tri-O-benzyl-alpha-D-glucopyranoside can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as azides or thiols, to form new derivatives.
Oxidation and Reduction: The benzyl groups can be oxidized or reduced under specific conditions to modify the compound’s properties.
Deprotection: The benzyl groups can be removed through hydrogenolysis to yield the free hydroxyl groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Deprotection: Hydrogen gas in the presence of palladium on carbon catalyst.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Deprotection: Formation of the free hydroxyl glucopyranoside.
Applications De Recherche Scientifique
Methyl-6-deoxy-6-iodo-2,3,4-tri-O-benzyl-alpha-D-glucopyranoside is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules, particularly in carbohydrate chemistry.
Biology: As a probe to study carbohydrate-protein interactions and glycosylation processes.
Medicine: Potential use in the development of glycosylated drugs and as a precursor for radiolabeled compounds in imaging studies.
Industry: Limited industrial applications, primarily used in research and development settings.
Mécanisme D'action
The mechanism of action of Methyl-6-deoxy-6-iodo-2,3,4-tri-O-benzyl-alpha-D-glucopyranoside is primarily related to its ability to undergo various chemical transformations. The iodine atom at the sixth position makes it a versatile intermediate for nucleophilic substitution reactions, allowing the introduction of different functional groups. The benzyl-protected hydroxyl groups provide stability during synthetic transformations and can be selectively removed to yield free hydroxyl groups for further modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl-6-deoxy-6-iodo-2,3,4-tri-O-benzyl-alpha-D-altroside: Similar structure but differs in the stereochemistry of the sugar moiety.
Methyl-2,3,4-tri-O-benzyl-alpha-D-glucopyranoside: Lacks the iodine atom at the sixth position, making it less reactive in substitution reactions.
Methyl-6-deoxy-6-azido-2,3,4-tri-O-benzyl-alpha-D-glucopyranoside: Contains an azido group instead of an iodine atom, used in click chemistry applications.
Uniqueness
Methyl-6-deoxy-6-iodo-2,3,4-tri-O-benzyl-alpha-D-glucopyranoside is unique due to the presence of the iodine atom, which allows for versatile chemical modifications. Its benzyl-protected hydroxyl groups provide stability and selectivity during synthetic transformations, making it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
2-(iodomethyl)-6-methoxy-3,4,5-tris(phenylmethoxy)oxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31IO5/c1-30-28-27(33-20-23-15-9-4-10-16-23)26(32-19-22-13-7-3-8-14-22)25(24(17-29)34-28)31-18-21-11-5-2-6-12-21/h2-16,24-28H,17-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONZORQBUQHJKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CI)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31IO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
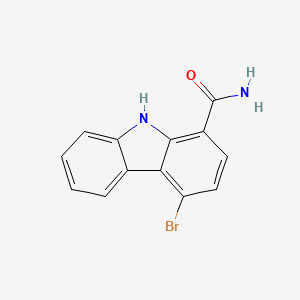
![Sodium N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-sulfonato-D-tyrosin e](/img/structure/B12820609.png)

